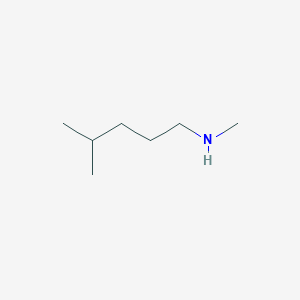

Methyl(4-methylpentyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl(4-methylpentyl)amine” is a compound with the IUPAC name N,4-dimethylpentan-1-amine . It is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . The compound is typically found in the form of a hydrochloride salt .

Synthesis Analysis

The synthesis of amines like “Methyl(4-methylpentyl)amine” can be achieved through several methods. One common method is the reduction of nitriles or amides with lithium aluminum hydride . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, amines can be prepared by reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular formula of “Methyl(4-methylpentyl)amine” is C7H17N . The molecular weight is 151.68 . The InChI key is APLISFOFNBGATQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines like “Methyl(4-methylpentyl)amine” can undergo several reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride . Furthermore, amines can be converted into alkenes by an elimination reaction known as the Hofmann elimination .Physical And Chemical Properties Analysis

“Methyl(4-methylpentyl)amine” is typically found in the form of a hydrochloride salt . It has a molecular weight of 151.68 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually found in powder form .Wissenschaftliche Forschungsanwendungen

Expedient Synthesis Using Cobalt Oxide Nanoparticles

Researchers have developed convenient and cost-effective methods for the synthesis of N-methyl- and N-alkylamines, including Methyl(4-methylpentyl)amine, using earth-abundant metal-based catalysts. This process involves reductive amination using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, showcasing an efficient pathway for the synthesis of various N-methyl- and N-alkylamines. This method signifies advancements in the preparation of life-science molecules where these structural motifs play crucial roles (Senthamarai et al., 2018).

Amine-functionalized Silica Synthesis

Amine-functionalized colloidal silica, which can be synthesized through the methods explored by Soto-Cantu et al. (2012), finds extensive use across various applications and fundamental research. The study presents a scalable approach for creating research-grade amine-functionalized silica, which could be utilized in the development of advanced materials and sensors, highlighting the material's broad applicational spectrum (Soto-Cantu et al., 2012).

Transition Metal Catalysed Hydrosilylation for Amine Synthesis

Bin Li, Jean‐Baptiste Sortais, and C. Darcel (2016) review the preparation of amines, including Methyl(4-methylpentyl)amine, through homogeneous transition metal-catalyzed hydrosilylation methods. This synthesis route provides an efficient method for producing amines from imine, amide, nitro, and nitrile derivatives, highlighting the chemical's significance in the pharmaceutical and material science industries (Li et al., 2016).

CO2 Absorption Using Aqueous Solutions

The research on carbon dioxide absorption using aqueous solutions of diamines showcases the potential of using Methyl(4-methylpentyl)amine derivatives in environmental applications. For example, the study by Azhgan, Farsi, and Eslamloueyan (2016) on the absorption properties of 1,5-diamino-2-methylpentane provides insights into the effectiveness of such compounds in capturing CO2, suggesting potential avenues for the application of Methyl(4-methylpentyl)amine derivatives in greenhouse gas control (Azhgan et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl(4-methylpentyl)amine is a type of amine compound . Amines, including Methyl(4-methylpentyl)amine, are known to interact with a variety of targets in the body. One of the primary targets of amines is the Monoamine Oxidases (MAOs). MAOs are enzymes that catalyze the oxidation of neurotransmitter amines and a wide variety of primary, secondary, and tertiary amine xenobiotics, including therapeutic drugs .

Mode of Action

The interaction of Methyl(4-methylpentyl)amine with its targets involves a series of biochemical reactions. The compound can undergo nucleophilic addition to a carbonyl group to form an imine . This imine can then be reduced to an amine using a hydride reducing agent . The exact mode of action of Methyl(4-methylpentyl)amine is still under investigation.

Biochemical Pathways

For instance, they are involved in the synthesis of alkaloids, a class of naturally occurring organic compounds that contain mostly basic nitrogen atoms . Amines also participate in the methanogenesis pathway, a process that leads to the production of methane .

Pharmacokinetics

It is known that amines, in general, undergo extensive first-pass metabolism, which can significantly affect their bioavailability .

Action Environment

The action, efficacy, and stability of Methyl(4-methylpentyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the storage temperature of Methyl(4-methylpentyl)amine hydrochloride, a related compound, is recommended to be 4 degrees Celsius .

Eigenschaften

IUPAC Name |

N,4-dimethylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUVZHDJRMHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(4-methylpentyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)

![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)